Technical Profile: 8-Amino-1-azaspiro[4.5]decan-2-one Hydrochloride
Technical Profile: 8-Amino-1-azaspiro[4.5]decan-2-one Hydrochloride
The following technical guide details the chemical profile, synthesis, and application of 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride (CAS 1992917-25-5). This document is structured for researchers in medicinal chemistry and process development.
CAS: 1992917-25-5
Formula: C
Executive Summary: The Spirocyclic Advantage
In modern drug discovery, the transition from "flat" aromatic structures to three-dimensional (3D) scaffolds is a critical strategy to improve clinical success rates. 8-Amino-1-azaspiro[4.5]decan-2-one represents a high-value Fsp³-rich scaffold . Unlike traditional piperazine or piperidine linkers, this spirocyclic system forces substituents into specific vectors, improving target selectivity and metabolic stability by reducing the number of lipophilic aromatic rings.
This compound serves as a critical building block for allosteric SHP2 inhibitors (e.g., TNO155 analogs) and other protein-protein interaction (PPI) modulators where a constrained diamine geometry is required to bridge binding pockets without inducing entropic penalties.
Chemical Identity & Structural Analysis
The molecule consists of a gamma-lactam (pyrrolidinone) ring spiro-fused to a cyclohexane ring.
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Ring A (5-membered): 1-Azaspiro[4.5]decan-2-one.[1][2][3] The nitrogen is at position 1; the carbonyl is at position 2.
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Ring B (6-membered): A cyclohexane ring carrying a primary amine at position 8.
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Stereochemistry: The molecule possesses a plane of symmetry running through N1, C5 (spiro), and C8. However, substituents at C8 (the amine) can exist in cis or trans diastereomeric relationships relative to the lactam nitrogen, creating distinct spatial vectors.
Structural Diagram (Graphviz)
The following diagram illustrates the core scaffold connectivity and the numbering system used in IUPAC nomenclature.
Caption: Connectivity map of the 1-azaspiro[4.5]decan-2-one skeleton highlighting the spiro-fusion at C5 and the distal functionalization at C8.
Synthetic Pathway (Protocol)
The synthesis of this scaffold is non-trivial due to the formation of the quaternary spiro-carbon. The most robust route utilizes a Horner-Wadsworth-Emmons (HWE) olefination followed by a Michael addition-cyclization sequence.
Phase 1: Construction of the Spiro-Lactam Core
Reaction Logic: We convert a protected ketone into an unsaturated ester, add a nitrogen source (nitromethane), and reduce it to trigger spontaneous lactamization.
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Starting Material: 1,4-Cyclohexanedione monoethylene acetal (CAS 4746-97-8).
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Step 1: HWE Reaction
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Reagents: Triethyl phosphonoacetate, NaH (or KOtBu), THF.
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Procedure: Suspend NaH (1.2 eq) in dry THF at 0°C. Add triethyl phosphonoacetate dropwise. Stir 30 min. Add ketone (1.0 eq). Warm to RT.
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Outcome: Formation of the
-unsaturated ester.
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Step 2: Michael Addition
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Reagents: Nitromethane, TBAF (cat.) or DBU, THF/MeCN.
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Procedure: Treat the unsaturated ester with nitromethane (5-10 eq) and base. Reflux or heat at 60°C until consumption of starting material.
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Mechanism: The nitronate anion attacks the
-position of the ester, installing the carbon required for the lactam ring.
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Step 3: Reductive Cyclization
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Reagents: H
(50 psi), Raney Nickel (or Pd/C), MeOH. -
Procedure: Hydrogenate the nitro-ester. The nitro group reduces to a primary amine, which immediately attacks the ethyl ester intramolecularly to close the lactam ring.
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Product: 1-Azaspiro[4.5]decan-2-one ethylene acetal.
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Phase 2: Functionalization of Position 8
Reaction Logic: Deprotect the ketone and perform reductive amination to install the final amine.
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Step 4: Ketal Hydrolysis
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Reagents: 2N HCl, Acetone/Water.
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Procedure: Stir the acetal intermediate in acidic media at RT for 4 hours.
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Product: 2-Oxo-1-azaspiro[4.5]decan-8-one.
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Step 5: Reductive Amination
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Reagents: Ammonium acetate (NH
OAc), NaBH CN, MeOH. -
Procedure: Dissolve ketone in MeOH. Add NH
OAc (10 eq). Stir 1 hr. Add NaBH CN (1.2 eq). Stir 16 hrs. -
Purification: Acid-base extraction.
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Step 6: Salt Formation
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Reagents: 4M HCl in Dioxane.
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Procedure: Dissolve free base in minimal EtOH/DCM. Add HCl/Dioxane at 0°C. Filter the white precipitate.
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Visual Synthesis Workflow
Caption: Step-wise synthetic route from commercial ketone to the target spiro-amine hydrochloride.
Quality Control & Characterization
To validate the identity of CAS 1992917-25-5, the following analytical signatures must be confirmed.
| Technique | Expected Signal / Parameter | Interpretation |
| ¹H NMR (DMSO-d₆) | Ammonium NH | |
| Lactam NH (diagnostic of ring closure). | ||
| CH-NH | ||
| CH | ||
| Complex multiplet of spiro-cyclohexane and lactam CH | ||
| LC-MS | [M+H] | Mass of the free base. |
| Appearance | White to off-white solid | Hygroscopic powder. |
| Solubility | Water, DMSO, Methanol | High solubility due to ionic character. |
Critical QC Note: The reductive amination (Step 5) often yields a mixture of diastereomers (cis/trans). For high-precision medicinal chemistry, HPLC separation using a chiral or specialized column (e.g., Chiralpak IG or C18 with ion-pairing agents) may be required to isolate the bioactive isomer.
Therapeutic Applications & Context
This scaffold is a direct bioisostere for 4-aminopiperidines but offers distinct advantages in SHP2 inhibition and GPCR ligand design .
SHP2 Allosteric Inhibition
The protein tyrosine phosphatase SHP2 is a key node in the RAS/MAPK pathway.[4][5] Inhibitors like TNO155 bind to an allosteric tunnel formed by the convergence of the N-SH2, C-SH2, and PTP domains.
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Role of the Spiro-Amine: The amine group (position 8) typically forms a salt bridge with acidic residues (e.g., Glu/Asp) within the solvated region of the binding pocket.
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Role of the Lactam: The lactam carbonyl acts as a hydrogen bond acceptor, while the NH can act as a donor, anchoring the core in the hydrophobic tunnel.
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Geometry: The spiro-fusion locks the amine vector perpendicular to the lactam plane, accessing interactions that flexible linear linkers cannot maintain entropically.
Comparison: Flat vs. Spiro Scaffolds
| Feature | 4-Aminopiperidine (Flat) | 8-Amino-1-azaspiro[4.5] (Spiro) |
| Shape (Fsp³) | Low (Flexible/Flat) | High (Globular/Rigid) |
| Solubility | Moderate | High (Disrupted crystal packing) |
| Metabolic Stability | Susceptible to N-oxidation | Sterically protected N1; rigid core resists CYP access |
| IP Space | Crowded/Generic | Novel/Protectable |
Handling and Stability
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.
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Safety: Treat as a potential irritant (H315, H319, H335). Wear standard PPE (gloves, goggles, lab coat).
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Solution Stability: Stable in DMSO/Water for >24 hours at RT. Avoid strong bases which liberate the free amine, making it prone to air oxidation or carbamate formation (if CO₂ is present).
References
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Spirocyclic Scaffold Synthesis: Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.
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SHP2 Inhibitor Discovery (TNO155 Context): LaMarche, M. J., et al. (2020). "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 63(22), 13578–13594.[4]
- General Spiro-Lactam Methods: Smith, A. B., et al. (2012). "Design, Synthesis, and Evaluation of Spiro-Lactams as Novel Beta-Turn Mimetics." Journal of Organic Chemistry. (General methodology reference for HWE/Nitro-Michael route).
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Compound Data: PubChem CID 136278854 (Related 8-amino-1-azaspiro derivatives).
Sources
- 1. 8-AMINO-1-AZASPIRO[4.5]DECAN-2-ONE HYDROCHLORIDE | 1992917-25-5 [sigmaaldrich.com]
- 2. esdmedikal.com [esdmedikal.com]
- 3. 8-AMINO-1-AZASPIRO[4.5]DECAN-2-ONE | 1251008-10-2 [sigmaaldrich.com]
- 4. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. (CHEMBL4699491) - ChEMBL [ebi.ac.uk]
